

Application Note: Continuous Fluorescence Displacement Assay for BioA

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Compound of Interest

Compound Name: *BioA-IN-1*

Cat. No.: *B7812745*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin, or vitamin B7, is an essential cofactor for enzymes involved in critical metabolic carboxylation, decarboxylation, and transcarboxylation reactions.^[1] While humans obtain biotin from dietary sources, many microorganisms, including pathogens like *Mycobacterium tuberculosis*, synthesize it *de novo*.^{[2][3]} This makes the biotin synthesis pathway an attractive target for developing novel antimicrobial agents.^{[2][3]}

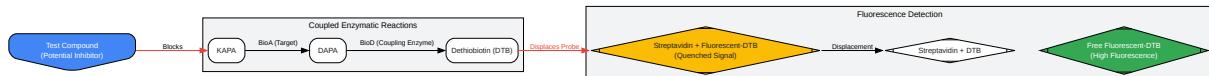
The enzyme 7,8-diaminopelargonic acid aminotransferase (BioA), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the antepenultimate step in this pathway: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). Due to its crucial role, BioA is a promising target for inhibitor development. Traditional assays for BioA activity can be cumbersome and low-throughput. This application note details a robust, continuous fluorescence displacement assay designed for high-throughput screening (HTS) of BioA inhibitors.

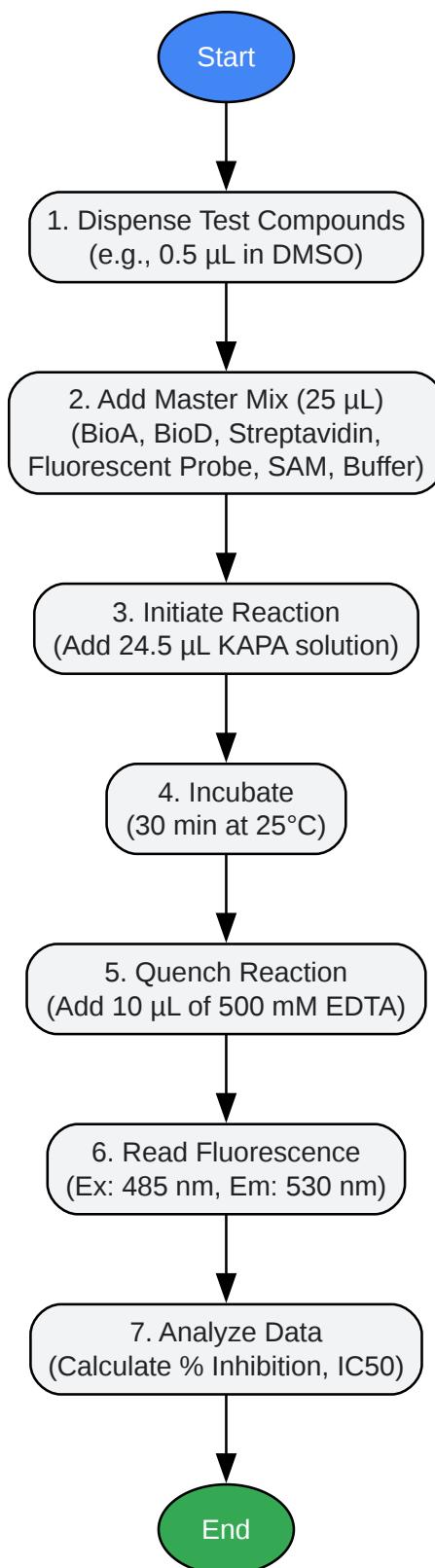
The assay is a coupled-enzyme system where the product of the BioA reaction, DAPA, is converted to dethiobiotin (DTB) by dethiobiotin synthetase (BioD). The formation of DTB is monitored by its displacement of a fluorescently-labeled DTB probe from streptavidin, leading to a quantifiable increase in fluorescence. This method provides a sensitive and continuous readout of BioA enzymatic activity.

Signaling Pathway and Assay Principle

The biotin biosynthetic pathway involves four main enzymatic steps to assemble the bicyclic ring structure. BioA performs the third step in this sequence. The principle of the coupled assay relies on linking the BioA-catalyzed reaction to a subsequent reaction that produces a readily detectable molecule.

- BioA Reaction: BioA catalyzes the reversible transamination of KAPA to DAPA.
- BioD Coupling Reaction: Dethiobiotin synthetase (BioD) utilizes DAPA and ATP to irreversibly synthesize dethiobiotin (DTB), driving the BioA reaction forward.
- Fluorescence Displacement: In the assay, a fluorescently labeled DTB probe is pre-bound to streptavidin, which quenches its fluorescence. As the BioA/BioD reactions produce unlabeled DTB, it competes with the fluorescent probe for binding to streptavidin. The displaced probe is released into the solution, resulting in a significant increase in fluorescence intensity that is directly proportional to the amount of DTB produced and thus to BioA activity.



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References

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